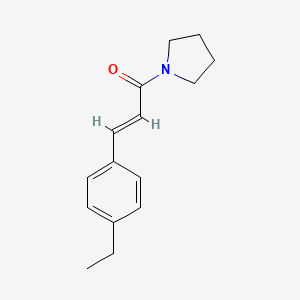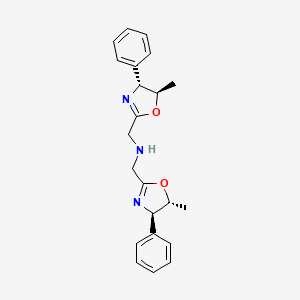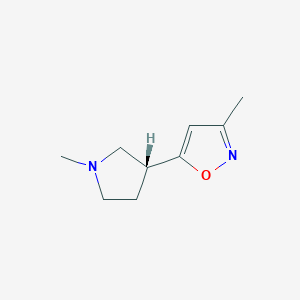
N'-(1,3-Dimethyl-1H-pyrazol-5-yl)-N,N-dimethylformimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(1,3-Dimethyl-1H-pyrazol-5-yl)-N,N-dimethylformimidamide is a chemical compound that belongs to the class of pyrazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,3-Dimethyl-1H-pyrazol-5-yl)-N,N-dimethylformimidamide typically involves the reaction of 1,3-dimethyl-1H-pyrazole with N,N-dimethylformamide dimethyl acetal under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of N’-(1,3-Dimethyl-1H-pyrazol-5-yl)-N,N-dimethylformimidamide may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced technologies such as automated reactors and real-time monitoring systems ensures consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
N’-(1,3-Dimethyl-1H-pyrazol-5-yl)-N,N-dimethylformimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions such as specific temperatures, pressures, and pH levels to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in a variety of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
N’-(1,3-Dimethyl-1H-pyrazol-5-yl)-N,N-dimethylformimidamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and design.
Industry: The compound is used in the development of agrochemicals, materials science, and other industrial applications.
Mecanismo De Acción
The mechanism of action of N’-(1,3-Dimethyl-1H-pyrazol-5-yl)-N,N-dimethylformimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds to N’-(1,3-Dimethyl-1H-pyrazol-5-yl)-N,N-dimethylformimidamide include:
- 1,3-Dimethyl-1H-pyrazole
- N,N-Dimethylformamide
- Other pyrazole derivatives with similar structural features
Uniqueness
N’-(1,3-Dimethyl-1H-pyrazol-5-yl)-N,N-dimethylformimidamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H14N4 |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
N'-(2,5-dimethylpyrazol-3-yl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C8H14N4/c1-7-5-8(12(4)10-7)9-6-11(2)3/h5-6H,1-4H3/b9-6+ |
Clave InChI |
OANHIQFMTUTOIX-RMKNXTFCSA-N |
SMILES isomérico |
CC1=NN(C(=C1)/N=C/N(C)C)C |
SMILES canónico |
CC1=NN(C(=C1)N=CN(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


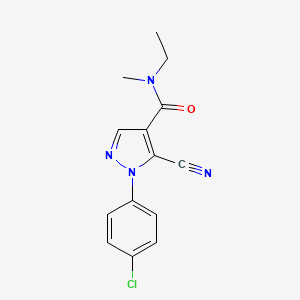
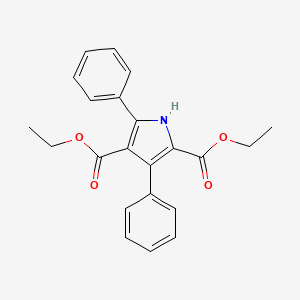
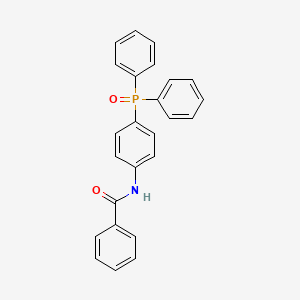
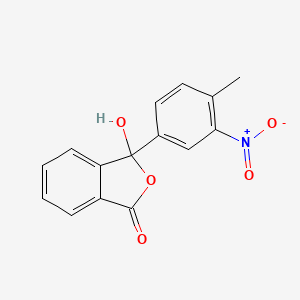
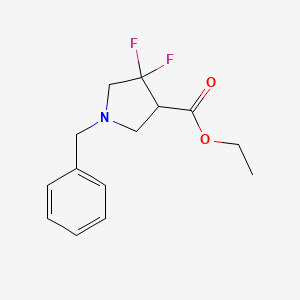
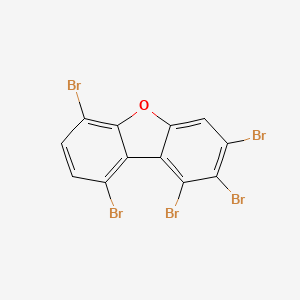
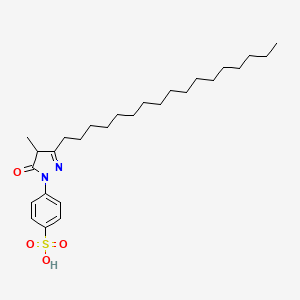
![7-Amino-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B15209152.png)

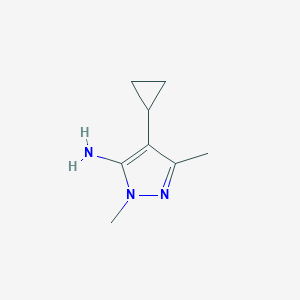
![2-(Difluoromethoxy)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B15209171.png)
